molecular formula C8H14O B154296 4-Hepten-3-one, 5-methyl- CAS No. 1447-26-3

4-Hepten-3-one, 5-methyl-

Cat. No.: B154296
CAS No.: 1447-26-3
M. Wt: 126.20 g/mol
InChI Key: XJEHTASYOBAEDB-UHFFFAOYSA-N
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Description

Contextualization of Alpha, Beta-Unsaturated Ketones in Organic Synthesis

Alpha,beta-unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mefiveable.me This structural arrangement results in a delocalized electron system, bestowing unique chemical and physical properties upon these molecules. fiveable.me Their enhanced reactivity compared to saturated ketones makes them valuable building blocks in organic synthesis. fiveable.me The presence of two electrophilic sites—the carbonyl carbon and the β-carbon—allows for a variety of nucleophilic addition reactions. pressbooks.pubwikipedia.org

The reactivity of α,β-unsaturated ketones is a cornerstone of many synthetic strategies. They can undergo 1,2-addition, where the nucleophile attacks the carbonyl carbon, or 1,4-addition (conjugate addition), where the nucleophile adds to the β-carbon. pressbooks.pub The pathway taken is often dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles tend to favor 1,2-addition, while weaker nucleophiles typically result in 1,4-addition. pressbooks.pub This tunable reactivity allows for the construction of complex molecular architectures and the introduction of diverse functional groups. fiveable.menih.gov

Furthermore, α,β-unsaturated ketones are precursors to a wide range of other compounds. For instance, they can be hydrogenated to form saturated ketones or undergo various cycloaddition reactions. wikipedia.org Their utility extends to the synthesis of natural products and pharmaceuticals, where the enone moiety is a common structural motif. nih.govmdpi.com

Significance of Branched Alkenones in Chemical Science

Alkenones are long-chain ketones with at least one carbon-carbon double bond. wikipedia.org A specific subset of these, long-chain alkenones, are produced by certain species of phytoplankton and are widely used in paleoceanography as proxies for past sea surface temperatures. wikipedia.orgnumberanalytics.com

Branched alkenones, such as 4-Hepten-3-one, 5-methyl-, represent a distinct category with unique structural features. The presence of alkyl branches along the carbon chain can influence the molecule's physical properties, such as its boiling point and solubility, as well as its chemical reactivity. The position and size of these branches can introduce steric hindrance, potentially directing the outcome of chemical reactions.

In the broader context of chemical science, branched alkenones are of interest for several reasons. Their synthesis often requires stereocontrolled methods to create specific isomers, presenting challenges and opportunities for the development of new synthetic methodologies. Moreover, these compounds can serve as valuable intermediates in the synthesis of more complex molecules, including natural products and biologically active compounds. For example, some branched-chain ketones and their alcohol derivatives function as aggregation pheromones in various insect species, highlighting their importance in chemical ecology. asplantprotection.orgbiorxiv.orgnih.govguaminsects.net The study of these compounds can lead to the development of new pest management strategies. asplantprotection.orgguaminsects.netnih.gov

Scope and Objectives of Research on 4-Hepten-3-one, 5-methyl-

Research on 4-Hepten-3-one, 5-methyl- is multifaceted, aiming to elucidate its fundamental chemical properties, develop efficient synthetic routes, and explore its potential applications. A primary objective is the thorough characterization of its physical and chemical properties.

Another key research area is the development of stereoselective syntheses of 4-Hepten-3-one, 5-methyl-. The presence of a double bond and a chiral center (if the methyl group is at a stereogenic position) means that multiple stereoisomers can exist. Developing methods to selectively synthesize a single isomer is a significant goal, as different isomers can exhibit distinct biological activities.

Investigations into the reactivity of 4-Hepten-3-one, 5-methyl- are also crucial. Understanding how it behaves in various chemical transformations, including additions, reductions, and cycloadditions, will expand its utility as a synthetic building block.

Furthermore, given the role of similar branched ketones as insect pheromones, a significant research objective is to investigate the potential biological activity of 4-Hepten-3-one, 5-methyl-. This includes studying its interactions with insect receptors and its potential as a pheromone or kairomone. Such research could have practical implications in agriculture and pest control.

Chemical and Physical Properties of 4-Hepten-3-one, 5-methyl-

PropertyValueSource
Molecular Formula C₈H₁₄O nih.govnist.govnih.govnist.gov
Molecular Weight 126.20 g/mol nih.govnih.gov
CAS Registry Number 1447-26-3 nist.govnist.gov
IUPAC Name (E)-5-methylhept-4-en-3-one nist.gov
Alternate IUPAC Name 5-methylhept-4-en-3-one nih.gov
Synonyms 5-Methyl-4-hepten-3-one nist.govnist.gov
XLogP3 2.3 nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhept-4-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEHTASYOBAEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870873
Record name 5-Methylhept-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447-26-3
Record name 5-Methylhept-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Hepten 3 One, 5 Methyl and Analogous Alkenones

Established and Emerging Reaction Pathways for Alpha,Beta-Unsaturated Ketone Formation

The creation of α,β-unsaturated ketones can be achieved through a variety of synthetic routes. These methods often involve the formation of a carbon-carbon bond followed by a dehydration step to introduce the double bond in conjugation with the carbonyl group.

Aldol (B89426) Condensation and Its Variants

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. patsnap.com

The reaction can be catalyzed by either an acid or a base. libretexts.org Base-catalyzed aldol condensations proceed through an enolate intermediate, while acid-catalyzed versions involve an enol. libretexts.org When heated, the initial aldol addition product readily undergoes dehydration, driven by the formation of a stable conjugated system. lumenlearning.com

A significant challenge in aldol condensations is controlling the reaction between two different carbonyl compounds, known as a crossed or mixed aldol condensation, which can lead to a mixture of products. wikipedia.orglumenlearning.com To achieve selectivity, one of the carbonyl compounds should not have α-hydrogens, making it unable to form an enolate. wikipedia.org

Claisen–Schmidt Condensation Approaches

A specific and highly useful variation of the crossed aldol condensation is the Claisen-Schmidt condensation. libretexts.orglumenlearning.com This reaction occurs between an aldehyde or ketone that possesses an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. libretexts.org This specific combination directs the reaction pathway, minimizing the formation of side products. youtube.com

In the context of synthesizing compounds analogous to 4-hepten-3-one, 5-methyl-, a Claisen-Schmidt condensation would typically involve the reaction of a ketone with an appropriate aldehyde. For instance, the reaction between acetophenone (B1666503) and benzaldehyde (B42025) is a classic example of a Claisen-Schmidt condensation. masterorganicchemistry.com The reaction is generally base-catalyzed and results in the formation of a β-hydroxy ketone that subsequently dehydrates to the more stable α,β-unsaturated ketone. magritek.com The use of a non-enolizable aromatic aldehyde ensures that it can only act as the electrophile, reacting with the enolate of the ketone. miracosta.edu

Grignard Reaction-Based Syntheses and Modifications

Grignard reagents, or organomagnesium halides, are potent nucleophiles widely used for forming carbon-carbon bonds. organic-chemistry.orgyoutube.com Their reaction with carbonyl compounds is a classic method for synthesizing alcohols. organic-chemistry.org Specifically, the reaction of a Grignard reagent with an aldehyde can produce a secondary alcohol, which can then be oxidized to a ketone. wustl.educhemistry-online.com

For the synthesis of a saturated ketone precursor to 4-hepten-3-one, 5-methyl-, such as 4-methyl-3-heptanone, a Grignard reaction between an appropriate Grignard reagent (e.g., derived from 2-bromopentane) and an aldehyde (e.g., propanal) can be employed. wustl.educhemistry-online.com The resulting secondary alcohol, 4-methyl-3-heptanol, can then be oxidized to the corresponding ketone. wustl.edu

When Grignard reagents react with α,β-unsaturated ketones, both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon) are possible. dalalinstitute.comyoutube.com The regioselectivity of the reaction can be influenced by factors such as steric hindrance and the presence of catalysts. youtube.com For instance, the use of copper salts can favor 1,4-addition. youtube.com

Dehydrogenation Strategies for Saturated Ketone Precursors

The direct conversion of saturated ketones to their α,β-unsaturated counterparts through dehydrogenation offers an atom-economical synthetic route. organic-chemistry.org This approach avoids the need for pre-functionalized substrates and often utilizes an oxidizing agent to remove hydrogen.

Various methods have been developed for the dehydrogenation of ketones. One approach involves the use of a palladium catalyst with an oxidant like molecular oxygen. organic-chemistry.orgresearchgate.net This method has been shown to be effective for a range of ketones, producing enones with high stereoselectivity. organic-chemistry.org Another strategy employs an iodine-based system, where DMSO acts as both the solvent and a mild oxidant. researchgate.net

For the synthesis of 4-hepten-3-one, 5-methyl-, a potential precursor would be 5-methyl-3-heptanone. thegoodscentscompany.comsigmaaldrich.comsigmaaldrich.com The dehydrogenation of this saturated ketone would introduce the double bond at the 4,5-position. Studies have shown that platinum-on-alumina catalysts can facilitate the dehydrogenation of 5-methyl-3-heptanone under certain conditions. mdpi.com

Catalytic Approaches in the Synthesis of 4-Hepten-3-one, 5-methyl-

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to desired products. In the context of α,β-unsaturated ketone synthesis, both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages, including high activity and selectivity under mild reaction conditions.

In the realm of dehydrogenation, palladium(II) complexes have been successfully used as homogeneous catalysts for the aerobic dehydrogenation of cyclic ketones to their corresponding enones. nih.gov For instance, Pd(DMSO)2(TFA)2 has been identified as an effective catalyst for this transformation, using molecular oxygen as the oxidant. nih.gov The mechanism is believed to involve the formation of a palladium(II)-enolate, followed by β-hydride elimination. nih.gov Additionally, carboxylates of certain metals, such as magnesium and zinc, have been found to act as selective homogeneous catalysts for the dehydrogenation of secondary allylic alcohols to α,β-unsaturated ketones. google.com

For hydroacylation reactions, which can also produce α,β-unsaturated ketones, transition metal catalysts are often employed. Nickel-catalyzed hydroacylation of alkynes with thioesters provides a route to E-enones with high regio- and stereoselectivity. nih.gov Manganese(I) complexes have also been shown to catalyze the chemoselective hydrogenation of α,β-unsaturated ketones. acs.org

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages for the synthesis of alkenones, including simplified catalyst recovery, potential for reuse, and suitability for continuous-flow processes. These catalysts, being in a different phase from the reactants, streamline purification and reduce waste.

Recent research has explored various solid catalysts for the α,β-dehydrogenation of saturated ketones, a direct route to corresponding enones. organic-chemistry.org Metal-Organic Frameworks (MOFs) have emerged as promising candidates, featuring well-defined active sites within a porous structure that can facilitate selective transformations. chemiitkgp-mcdaslab.com For instance, a two-dimensional Cu(II)-MOF with Lewis acid-base bifunctional sites has demonstrated efficacy in condensations, while other studies highlight the catalytic potential of nanoporous In-MOF catalysts. chemiitkgp-mcdaslab.com Iron-catalyzed α,β-dehydrogenation represents another straightforward, one-step method to convert a range of ketones into their α,β-unsaturated derivatives in high yields. organic-chemistry.org

The application of these heterogeneous systems to produce 4-hepten-3-one, 5-methyl- would likely involve the direct oxidation of 5-methyl-3-heptanone. The choice of catalyst, whether a specifically designed MOF or a supported metal catalyst, would be crucial in controlling regioselectivity and preventing side reactions.

Table 1: Examples of Heterogeneous Catalysis for α,β-Unsaturated Carbonyl Synthesis

Catalyst System Reaction Type Substrate Scope Key Advantages
Iron-based catalysts α,β-dehydrogenation Aldehydes, ketones, lactones, lactams Simple, one-step reaction, broad substrate compatibility. organic-chemistry.org
Palladium(II)/Cu(OAc)₂ Saegusa oxidation Enol ethers Extremely low catalyst loadings, aqueous conditions. organic-chemistry.org
Nanoporous In-MOF Condensation/Cyclization Various organic substrates High stability, recyclability, potential for natural product synthesis. chemiitkgp-mcdaslab.com

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis leverages nature's catalysts—enzymes—to perform chemical transformations with high selectivity and under mild conditions. frontiersin.org For the synthesis of compounds like 4-hepten-3-one, 5-methyl-, enzymes offer powerful tools for creating specific isomers and for deracemization processes.

A notable strategy involves the deracemization of racemic alcohols through a sequential oxidation-reduction cascade. In one such system, a peroxygenase from Agrocybe aegerita (rAaeUPO) oxidizes a racemic alcohol to its corresponding ketone. nih.gov Subsequently, an enantioselective alcohol dehydrogenase (ADH)—either (R)-selective from Lactobacillus kefir or (S)-selective from Thermoanaerobacter brokii—reduces the ketone to a single enantiomer of the alcohol. nih.gov This one-pot, two-step cascade yields enantiopure products with high conversion.

Another powerful chemoenzymatic approach involves the use of ene-reductases (ER) and alcohol dehydrogenases (ADH). A one-pot procedure using these enzymes can create two stereogenic centers sequentially, starting from an α,β-unsaturated ketone like 4-methylhept-4-en-3-one to produce specific stereoisomers of the corresponding saturated alcohol, 4-methylheptan-3-ol. researchgate.net Lipases are also widely used for the kinetic resolution of racemic alcohols, such as 4-methyl-3-heptanol, via enantioselective transesterification, providing access to enantioenriched isomers. researchgate.netresearchgate.net

Table 2: Biocatalytic Approaches for Synthesis of Chiral Alcohols and Ketones

Enzyme(s) Transformation Starting Material Product Key Feature
Peroxygenase (rAaeUPO) and Alcohol Dehydrogenase (ADH) Deracemization Cascade Racemic propargylic alcohols Enantiopure propargylic alcohols Oxidation-reduction sequence via a ketone intermediate. nih.gov
Ene-reductase (ER) and Alcohol Dehydrogenase (ADH) Stereoselective Reduction 4-methylhept-4-en-3-one Specific stereoisomers of 4-methylheptan-3-ol Sequential creation of two stereocenters in one pot. researchgate.net

Stereoselective Synthesis of Enantioenriched 4-Hepten-3-one, 5-methyl- and Related Isomers

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. For alkenones featuring a stereocenter, such as isomers of 4-hepten-3-one, 5-methyl-, stereoselective synthesis is essential for accessing optically pure compounds.

Chiral-Pool Based Methodologies

Chiral-pool synthesis is a foundational strategy for preparing enantiomerically pure compounds by using readily available, naturally occurring chiral molecules as starting materials. ddugu.ac.inyoutube.com This approach leverages the defined stereochemistry of natural products like amino acids, carbohydrates, sugars, and terpenes. ddugu.ac.inyoutube.com

The core principle involves incorporating a pre-existing stereocenter from the chiral pool into the target molecule. For example, amino acids like threonine or carbohydrates such as glucose can serve as scaffolds, where their inherent chirality directs the formation of new stereocenters during the synthetic sequence. youtube.com Although a specific synthesis of 4-hepten-3-one, 5-methyl- from a chiral-pool starting material is not prominently documented, the strategy would involve identifying a suitable natural product that contains a key structural fragment and stereocenter, which could then be elaborated through a series of chemical steps to construct the final alkenone. The main limitation of this method is that a suitable starting material must be identifiable within the target structure. youtube.com

Asymmetric Catalysis

Asymmetric catalysis is a powerful approach for the enantioselective synthesis of chiral molecules from achiral or racemic precursors. frontiersin.org This field, recognized with a Nobel Prize in Chemistry in 2001, utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. youtube.com

Methodologies relevant to the synthesis of chiral alkenones include:

Transition-Metal Catalysis : Chiral ligands, often based on phosphines or N-heterocyclic carbenes (NHCs), can be coordinated to a metal center (e.g., copper, palladium, rhodium) to create a chiral catalytic environment. frontiersin.org For instance, a catalytic enantioselective method for preparing versatile α-quaternary acyclic ketones has been developed using a chiral phosphine (B1218219) ligand to control the addition of in situ-formed chiral allylic nucleophiles to acyl electrophiles. nih.gov Asymmetric transfer hydrogenation of unsaturated ketones, using chiral catalysts, can produce chiral alcohols that can be subsequently oxidized to the desired enantioenriched ketone. nih.gov

Organocatalysis : This branch of catalysis uses small, metal-free organic molecules to induce chirality. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and chiral amines, derived from natural alkaloids like Cinchona, are effective catalysts for a wide range of enantioselective transformations. frontiersin.orgnih.gov They operate by forming chiral intermediates or through complex hydrogen-bonding networks that direct the stereochemical outcome of a reaction. frontiersin.org

Biocatalysis : As discussed in section 2.2.3, enzymes are highly effective chiral catalysts. frontiersin.org

A classic approach to creating the chiral center in the saturated analogue, 4-methyl-3-heptanone, involves the use of chiral auxiliaries like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). researchgate.netresearchgate.net These reagents convert an achiral ketone into a chiral hydrazone, which then undergoes diastereoselective alkylation, followed by removal of the auxiliary to yield an enantioenriched ketone. researchgate.net

Modern Synthetic Techniques and Process Intensification

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. abo.fiaiche.org This paradigm shift moves away from traditional batch-wise production towards more sophisticated and integrated manufacturing systems.

Key strategies in process intensification include:

Miniaturization : Using microreactors or millireactors, which offer exceptionally high surface-area-to-volume ratios, leading to enhanced heat and mass transfer. mdpi.com

Multifunctional Reactors : Combining multiple unit operations, such as reaction and separation (e.g., reactive distillation or reactive chromatography), into a single piece of equipment. aiche.orgmdpi.com

Alternative Energy Sources : Employing energy forms like microwaves or ultrasound to accelerate reactions and improve efficiency. abo.fi

Continuous-Flow Synthesis Protocols

Continuous-flow synthesis is a prime example of process intensification, where reactants are continuously pumped through a network of tubes or channels, often passing through static mixers and fixed-bed catalysts. researchgate.netmdpi.com Incorporating flow chemistry into asymmetric catalysis has been transformative, as continuous-flow systems provide precise control over reaction parameters like temperature, pressure, and residence time. frontiersin.org

The advantages of applying continuous-flow protocols to the synthesis of 4-hepten-3-one, 5-methyl- and its analogues are significant:

Enhanced Safety : The small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions.

Improved Efficiency and Yield : Precise control over conditions often leads to higher yields and selectivities by minimizing the formation of byproducts. frontiersin.org

Scalability : Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple systems in parallel), avoiding the complex challenges of scaling up batch reactors.

Integration : Flow systems are well-suited for integrating heterogeneous catalysts and for multi-step sequences where the output of one reactor feeds directly into the next, streamlining the entire synthetic process. researchgate.net

While specific literature on a fully continuous synthesis of 4-hepten-3-one, 5-methyl- is sparse, the principles of flow chemistry are directly applicable to established synthetic steps, such as catalytic dehydrogenation, condensation reactions, and asymmetric reductions.

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. youtube.comyoutube.com This technique utilizes microwave energy to rapidly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. youtube.comresearchgate.net The application of MAOS to the synthesis of α,β-unsaturated ketones, including 4-hepten-3-one, 5-methyl- and its analogs, has demonstrated considerable potential for process intensification and the development of more sustainable chemical protocols. oatext.comijnrd.org

The fundamental principle behind microwave heating involves the direct coupling of microwave energy with molecules possessing a dipole moment. organic-chemistry.org This interaction induces rapid molecular rotation, generating heat efficiently and uniformly throughout the reaction medium. This direct and instantaneous heating, known as superheating, can elevate the temperature of a solvent far above its conventional boiling point in a sealed vessel, leading to substantial rate enhancements. organic-chemistry.org

Research Findings in the Synthesis of Analogous Alkenones

While specific research on the microwave-assisted synthesis of 4-hepten-3-one, 5-methyl- is not extensively documented, a significant body of literature exists for the synthesis of analogous enones and α,β-unsaturated compounds using this methodology. These studies provide a strong basis for its application to the target compound.

A prominent method for synthesizing enones is the Knoevenagel condensation, which typically involves the reaction of a β-ketoester or an active methylene (B1212753) compound with an aldehyde. technologynetworks.com Microwave irradiation has been shown to drastically accelerate this transformation. For instance, a study on the parallel solid-phase synthesis of a library of 21 polymer-bound enones demonstrated a remarkable reduction in reaction time. The initial acetoacetylation step, which conventionally takes several hours, was completed within 1-10 minutes using microwave flash heating at 170°C. nih.govacs.orgacs.org The subsequent Knoevenagel condensations with various aldehydes were achieved in 30-60 minutes at 125°C under microwave conditions, a significant improvement over the 1-2 days required with conventional heating. nih.govacs.orgacs.org

Kinetic studies have indicated that these substantial rate enhancements are primarily due to the rapid direct heating of the solvent by microwaves, rather than a specific "microwave effect." acs.orgacs.org This efficient energy transfer allows for precise temperature control and minimizes the formation of side products that can occur with prolonged heating. ijnrd.org

The benefits of MAOS extend to solvent-free reaction conditions, aligning with the principles of green chemistry. oatext.comijnrd.org A study on the synthesis of various α,β-unsaturated compounds via Knoevenagel condensation under microwave irradiation without a solvent reported high yields in significantly shorter reaction times. oatext.com This approach not only simplifies the work-up procedure but also reduces the environmental impact associated with solvent use.

The following interactive data tables summarize the comparative efficiency of microwave-assisted synthesis versus conventional heating for the preparation of analogous alkenones.

Table 1: Comparison of Reaction Times for Knoevenagel Condensation

Product TypeConventional Heating TimeMicrowave-Assisted TimeReference
Polymer-Bound Enones1-2 days30-60 minutes nih.gov, acs.org, acs.org
α,β-Unsaturated CompoundsSeveral hours2-5 minutes oatext.com
Triazoles60 minutes10 minutes youtube.com
Imidazoles12 hours2 minutes youtube.com

Table 2: Comparison of Yields for Alkenone Synthesis

ProductConventional Method YieldMicrowave-Assisted YieldReference
Aspirin Synthesis85%97% ijnrd.org
Amide to Carboxylic Acid90% (1 hour)>99% (7 minutes) youtube.com
Nucleophilic Aromatic Substitution35-60% (12-24 hours)~100% (10 minutes) youtube.com

The data clearly illustrates the significant advantages of employing microwave irradiation for the synthesis of α,β-unsaturated ketones and related compounds. The dramatic reduction in reaction times and often improved yields make MAOS a highly attractive methodology for the efficient and rapid production of compounds like 4-hepten-3-one, 5-methyl- and its analogs.

Elucidation of Reaction Mechanisms and Kinetics of 4 Hepten 3 One, 5 Methyl

Mechanistic Investigations of Electrophilic and Nucleophilic Additions

The reactivity of the α,β-unsaturated ketone moiety in 4-hepten-3-one, 5-methyl- is characterized by its susceptibility to both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic, making it a prime target for nucleophiles in a conjugate or 1,4-addition.

Nucleophilic Addition:

The primary mechanism for nucleophilic addition to α,β-unsaturated ketones like 4-hepten-3-one, 5-methyl- is the Michael or conjugate addition. libretexts.org In this process, a nucleophile attacks the electrophilic β-carbon, leading to the formation of an enolate intermediate. Subsequent protonation yields the 1,4-adduct. The reaction is particularly efficient with soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols. libretexts.org The use of lithium diorganocopper reagents (R₂CuLi) is a notable method for forming new carbon-carbon bonds at the β-position. libretexts.org

The competition between 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated ketones. The outcome is largely dictated by the nature of the nucleophile. Hard nucleophiles, which are typically strong bases like Grignard reagents and organolithium compounds, tend to favor 1,2-addition. libretexts.org

Electrophilic Addition:

Electrophilic addition to the carbon-carbon double bond of 4-hepten-3-one, 5-methyl- is also a significant reaction pathway. The double bond can act as a nucleophile, attacking electrophilic species. youtube.com A classic example is the addition of hydrogen halides (HX). This reaction proceeds via a carbocation intermediate, with the initial protonation occurring at the α-carbon to form a more stable carbocation at the β-position, stabilized by resonance with the carbonyl group. The subsequent attack by the halide ion at the β-position leads to the final product.

The stereochemistry of these addition reactions is influenced by the formation of intermediates. For instance, reactions that proceed through a three-membered ring intermediate can exhibit specific stereochemical outcomes. youtube.com

Studies on Isomerization Pathways and Stereochemical Control

Isomerization in 4-hepten-3-one, 5-methyl- can occur at the carbon-carbon double bond, leading to the formation of (E) and (Z) isomers. The specific isomer can be identified by its unique CAS Registry Number, with 20685-43-2 corresponding to the (Z)-isomer and 20685-44-3 to the (E)-isomer. nih.govchemicalbook.comchemsrc.comchemsrc.com

The stereochemical control in reactions involving 4-hepten-3-one, 5-methyl- is crucial for synthesizing specific stereoisomers, which can have different biological activities. For instance, in the synthesis of related compounds like 4-methyl-3-heptanol, stereospecific enzymatic transesterification has been employed to separate enantiomers and diastereomers, highlighting the importance of stereochemical control. researchgate.net

Oxidation and Reduction Chemistry of the Alpha,Beta-Unsaturated Ketone Moiety

The α,β-unsaturated ketone functionality in 4-hepten-3-one, 5-methyl- is amenable to a variety of oxidation and reduction reactions.

Ozonolysis Reactions and Carbonyl Oxide Intermediates

Ozonolysis of α,β-unsaturated ketones is a complex process that can lead to the formation of various oxygenated compounds. rsc.orgrsc.org The reaction of ozone with the double bond initially forms a primary ozonide (molozonide), which then rearranges to a carbonyl oxide, also known as the Criegee intermediate. researchgate.net The fate of this intermediate is highly dependent on the reaction conditions, particularly the solvent. In protic solvents, the carbonyl oxide can be trapped to form hydroperoxides. acs.org

Mechanistic studies on the gas-phase ozonolysis of model α,β-unsaturated ketones have shown the formation of organic acids, which has significant implications for atmospheric chemistry. rsc.org These reactions are believed to proceed through chemically activated Criegee intermediates. rsc.org

Catalytic Hydrogenation and Hydration Mechanisms

Catalytic Hydrogenation:

The reduction of the α,β-unsaturated ketone moiety in 4-hepten-3-one, 5-methyl- can be achieved through catalytic hydrogenation. This process can lead to the selective reduction of the carbon-carbon double bond (conjugate reduction) or the reduction of both the double bond and the carbonyl group.

Conjugate reduction, yielding the saturated ketone 5-methyl-3-heptanone, is a common outcome. nih.govorganic-chemistry.org This can be achieved using various catalytic systems. For instance, copper-based catalysts have been shown to be effective for the 1,4-reduction of α,β-unsaturated carbonyl compounds. nih.gov A one-step catalytic process using a bifunctional heterogeneous catalyst, such as copper or platinum on alumina (B75360), can convert 5-methyl-3-heptanone to a mixture of alkenes and alkanes through hydrogenation to the corresponding alcohol followed by dehydration. mdpi.com Over a copper-loaded alumina catalyst, a high selectivity for C8 alkenes can be achieved. mdpi.com

Hydration:

The hydration of the double bond in 4-hepten-3-one, 5-methyl- can also occur, typically under acidic conditions. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon (β-carbon), leading to the formation of a β-hydroxy ketone.

Solvent Effects and Reaction Environment Influences on Reactivity

The solvent plays a critical role in influencing the reaction pathways and rates of reactions involving 4-hepten-3-one, 5-methyl-. The polarity of the solvent can affect the stability of charged intermediates and transition states. For instance, in nucleophilic addition reactions, polar aprotic solvents can enhance the rate by solvating the cation of the nucleophilic reagent, thereby increasing the reactivity of the nucleophile.

In ozonolysis reactions, the solvent can directly participate in the reaction mechanism. Protic solvents can react with the Criegee intermediate to form different products than those formed in aprotic solvents. acs.org The study of solvent effects is crucial for optimizing reaction conditions and controlling product selectivity. weebly.com

Computational Insights into Transition States and Reaction Energetics

Computational chemistry provides valuable insights into the mechanisms of reactions involving 4-hepten-3-one, 5-methyl-. Quantum-chemical methods can be used to model transition states and calculate the energetics of different reaction pathways. These theoretical calculations can help to rationalize experimental observations and predict the most likely reaction mechanisms.

For example, computational studies can elucidate the energy barriers for 1,2- versus 1,4-addition of nucleophiles, providing a theoretical basis for the observed regioselectivity. Similarly, the energetics of different conformations and the transition states for isomerization can be calculated to understand the factors controlling stereochemistry. While specific computational studies on 4-hepten-3-one, 5-methyl- are not extensively detailed in the provided search results, the principles of applying computational chemistry to α,β-unsaturated ketones are well-established. weebly.com

Advanced Spectroscopic and Analytical Characterization of 4 Hepten 3 One, 5 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Hepten-3-one, 5-methyl-. It provides detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the carbon skeleton and the attached protons.

1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, offer the initial and fundamental insights into the structure of 4-Hepten-3-one, 5-methyl-. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, signal integrations (relative number of protons), and coupling constants (J-values) which indicate adjacent protons.

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for a more definitive structural assignment. A COSY experiment establishes the connectivity between neighboring protons, while HSQC correlates directly bonded carbon and proton atoms. The HMBC spectrum is crucial as it reveals long-range couplings between carbon and proton atoms (typically over two to three bonds), which helps in piecing together the entire molecular framework by connecting different spin systems.

Application of ¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the 4-Hepten-3-one, 5-methyl- molecule. nih.govnih.gov The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the nature of its neighboring atoms. For instance, the carbonyl carbon (C=O) is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-220 ppm. The olefinic carbons of the C=C double bond will appear in the range of approximately 100-150 ppm. The remaining aliphatic carbons will have signals in the upfield region of the spectrum. The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbons, which can also indicate molecular symmetry.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Hepten-3-one, 5-methyl-

Carbon AtomPredicted Chemical Shift (ppm)
C1~10-15
C2~30-40
C3 (C=O)~200-210
C4~120-130
C5~150-160
C6~20-30
C7~10-15
5-CH₃~15-25

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Chiral NMR for Enantiomeric Excess Determination

Since 5-methyl-4-hepten-3-one possesses a stereocenter at the C5 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique to determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes or derivatives which exhibit separate signals in the NMR spectrum. The integration of these distinct signals allows for the quantification of the relative amounts of each enantiomer present in the sample.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the accurate mass of the protonated molecule [M+H]⁺ or other adducts of 4-Hepten-3-one, 5-methyl-. The high resolution and mass accuracy of this technique allow for the determination of the elemental formula of the compound with a high degree of confidence. For C8H14O, the theoretical exact mass is 126.1045 g/mol . nih.govnih.gov HRESIMS can confirm this composition by providing an experimental mass value with very low error (typically < 5 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govnih.gov It is an excellent method for assessing the purity of a sample of 4-Hepten-3-one, 5-methyl-, as any impurities will be separated on the GC column and detected by the mass spectrometer.

Furthermore, GC-MS is instrumental in the analysis of isomers. The (E) and (Z) isomers of 4-Hepten-3-one, 5-methyl- can often be separated by a GC column, and their individual mass spectra can be obtained. nih.govnist.gov The mass spectrum of 4-Hepten-3-one, 5-methyl- will show a molecular ion peak (M⁺) corresponding to its molecular weight (126 g/mol ) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its identity by comparison with reference spectra from databases such as the NIST Mass Spectrometry Data Center. nist.govnih.gov

Table 2: Key Mass Spectrometry Data for 4-Hepten-3-one, 5-methyl-

Analytical TechniqueInformation ProvidedTypical Value/Observation
HRESIMSExact Mass of [M+H]⁺~127.1123 (for C₈H₁₅O⁺)
GC-MSMolecular Ion Peak (m/z)126
GC-MSRetention TimeVaries with GC column and conditions
GC-MSFragmentation PatternCharacteristic fragments aiding in structural confirmation

Time-of-Flight Mass Spectrometry (TOF-MS) in Alkenone Analysis

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique for the analysis of alkenones like 4-Hepten-3-one, 5-methyl-, providing high mass accuracy and resolution. In TOF-MS, ions are accelerated by an electric field, and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to travel to a detector at a known distance. iu.edu Lighter ions travel faster and reach the detector sooner than heavier ions of the same charge. This method allows for the precise determination of the molecular weight and elemental composition of the compound.

For 4-Hepten-3-one, 5-methyl- (C₈H₁₄O), the exact molecular weight is 126.1045 g/mol . tandfonline.com High-resolution TOF-MS can confirm this mass with a high degree of confidence, helping to distinguish it from other isobaric compounds.

When coupled with electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum that serves as a molecular fingerprint. The NIST mass spectrum for 4-Hepten-3-one, 5-methyl- shows several key fragments that can be rationalized by the molecule's structure. uvic.ca The molecular ion peak [M]⁺ is observed at m/z 126. The base peak, representing the most abundant fragment, is typically observed at m/z 69, which can be attributed to the stable acylium ion [CH₃CH₂C(CH₃)=CHCO]⁺ resulting from α-cleavage. Another significant fragment is seen at m/z 97, likely formed by the loss of an ethyl radical (•CH₂CH₃).

Table 1: Major Electron Ionization (EI) Mass Fragments for 4-Hepten-3-one, 5-methyl-

m/z Proposed Fragment Ion Relative Intensity (%)
126 [C₈H₁₄O]⁺ (Molecular Ion) ~15
97 [M - C₂H₅]⁺ ~40
69 [M - C₄H₉]⁺ or [C₄H₅O]⁺ 100
41 [C₃H₅]⁺ (Allyl Cation) ~85

Data derived from NIST Mass Spectrometry Data Center. uvic.ca

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. For 4-Hepten-3-one, 5-methyl-, these techniques confirm the presence of its key structural features: the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching vibration. spectroscopyonline.com For α,β-unsaturated ketones like 4-Hepten-3-one, 5-methyl-, conjugation lowers the frequency of the C=O stretch compared to a saturated ketone (typically ~1715 cm⁻¹). orgchemboulder.comyoutube.com This is due to the delocalization of π-electrons, which slightly weakens the C=O bond. Therefore, the C=O stretch for this compound is expected in the 1665-1690 cm⁻¹ region. pg.edu.pl

The C=C stretching vibration of the alkene is also observable, typically appearing in the 1600-1660 cm⁻¹ range. Aliphatic C-H stretching vibrations from the methyl and ethyl groups are expected just below 3000 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C=C stretch is often more intense and easily identifiable, as non-polar bonds tend to give stronger Raman signals.

Table 2: Predicted Vibrational Frequencies for 4-Hepten-3-one, 5-methyl-

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch Alkyl (sp³ C-H) 2850 - 2970 Medium to Strong Medium
C-H Stretch Alkenyl (sp² C-H) 3010 - 3095 Medium Medium
C=O Stretch α,β-Unsaturated Ketone 1665 - 1690 Strong Medium
C=C Stretch Alkene 1600 - 1660 Medium Strong
C-H Bend Methyl/Methylene (B1212753) 1375 - 1465 Medium Medium

Expected ranges are based on established spectroscopic principles for ketones and alkenes. spectroscopyonline.comorgchemboulder.compg.edu.pl

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is crucial for determining the absolute configuration (R or S) of stereocenters.

4-Hepten-3-one, 5-methyl- possesses a chiral center at the C5 carbon. Therefore, it can exist as two enantiomers: (R)-5-methyl-4-hepten-3-one and (S)-5-methyl-4-hepten-3-one. These enantiomers are non-superimposable mirror images and will produce ECD spectra that are equal in magnitude but opposite in sign (mirror images of each other).

The ECD spectrum is sensitive to the spatial arrangement of atoms around the chromophores in the molecule. For this compound, the n→π* and π→π* electronic transitions of the α,β-unsaturated carbonyl chromophore are key. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum-chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the enantiomer can be unambiguously assigned. researchgate.net This approach has been successfully applied to determine the stereochemistry of other chiral ketones, such as 3-methylcyclopentanone (B121447) and 3-methylcyclohexanone. researchgate.net

Hyphenated Techniques in Alkenone Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of 4-Hepten-3-one, 5-methyl- in complex samples, such as natural extracts or reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for analyzing volatile compounds like this alkenone. In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected. This provides both the retention time (for identification relative to standards) and the mass spectrum (for structural confirmation). taylorfrancis.com The NIST database contains GC-MS data for 4-Hepten-3-one, 5-methyl-, confirming its suitability for this analytical approach. uvic.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF-MS), is another powerful tool. iu.edu This technique is useful for less volatile or thermally labile compounds and offers high-resolution mass data, enabling the confirmation of elemental composition. It is routinely employed for the rapid and specific analysis of target compounds and the identification of related impurities or degradation products. iu.edu

Chemometric Approaches for Spectral Data Analysis and Interpretation

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of analyzing 4-Hepten-3-one, 5-methyl-, chemometrics can be applied to large datasets generated by spectroscopic techniques like MS and IR.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex data. tandfonline.com For instance, if multiple samples containing 4-Hepten-3-one, 5-methyl- (e.g., from different batches or sources) are analyzed by GC-MS or IR spectroscopy, PCA can be used to visualize similarities and differences between the samples based on their entire spectral profiles. acs.org This can help in quality control, identifying outliers, or classifying samples.

Partial Least Squares (PLS) Regression is a supervised method used to build predictive models. It can be used to correlate spectral data (e.g., IR spectra) with a specific property of interest (e.g., concentration or purity). For example, a PLS model could be developed to quantify the amount of 4-Hepten-3-one, 5-methyl- in a mixture directly from its IR spectrum, providing a rapid alternative to chromatographic methods. researchgate.net Such approaches are widely used in flavor and fragrance research to correlate instrumental data with sensory properties. tandfonline.com

These chemometric tools are invaluable for transforming raw spectral data into actionable insights, enhancing the power of analytical instrumentation in the study of alkenones. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
4-Hepten-3-one, 5-methyl-
(R)-5-methyl-4-hepten-3-one
(S)-5-methyl-4-hepten-3-one
3-methylcyclopentanone

Computational Chemistry and Theoretical Modeling of 4 Hepten 3 One, 5 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For 4-Hepten-3-one, 5-methyl-, these methods can predict its geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. DFT calculations could be employed to investigate both the ground and excited electronic states of 4-Hepten-3-one, 5-methyl-.

In a hypothetical DFT study, the ground state geometry of 4-Hepten-3-one, 5-methyl- would be optimized to determine its most stable three-dimensional structure. This would involve calculating bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Time-dependent DFT (TD-DFT) could be used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions from the ground state to various excited states.

Hypothetical DFT-Calculated Properties of 4-Hepten-3-one, 5-methyl- (B3LYP/6-31G)*

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D
First Excitation Energy (TD-DFT)4.5 eV (n → π*)

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for molecular properties. These methods could be used to calculate the geometry, vibrational frequencies, and electronic properties of 4-Hepten-3-one, 5-methyl- to a high degree of accuracy.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, their lower computational cost makes them suitable for preliminary studies or for calculations on very large systems.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of 4-Hepten-3-one, 5-methyl- over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a trajectory of atomic positions and velocities. This allows for the exploration of the molecule's conformational space and the identification of low-energy conformers. For a flexible molecule like 4-Hepten-3-one, 5-methyl-, understanding its conformational preferences is crucial for interpreting its spectroscopic data and predicting its interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods are capable of predicting various spectroscopic parameters. For 4-Hepten-3-one, 5-methyl-, DFT calculations could be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions, when compared with experimental data, can aid in the structural elucidation of the compound.

Furthermore, the calculation of vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, and the comparison of the calculated spectrum with the experimental one can help in the assignment of the observed spectral bands.

Hypothetical Predicted ¹³C NMR Chemical Shifts for 4-Hepten-3-one, 5-methyl-

Carbon AtomPredicted Chemical Shift (ppm)
C=O205.1
C-4135.2
C-5145.8

Modeling of Reaction Pathways, Transition States, and Reaction Kinetics

Theoretical modeling can be a powerful tool to investigate the reaction mechanisms involving 4-Hepten-3-one, 5-methyl-. By mapping the potential energy surface for a given reaction, it is possible to identify the structures of transition states and intermediates. This information is crucial for understanding the reaction pathway and predicting the reaction kinetics. For instance, the mechanism of a nucleophilic addition to the carbonyl group or an electrophilic addition to the carbon-carbon double bond could be elucidated using these methods. The calculated activation energies can provide a quantitative measure of the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkenones

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. youtube.comnih.gov For a class of compounds like alkenones, which are produced by certain phytoplankton species, QSAR models could be developed to predict their biological activities or physicochemical properties. rutgers.eduwikipedia.org

A QSAR study on alkenones would involve compiling a dataset of these compounds with their measured biological activities (e.g., antimicrobial, cytotoxic). nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates the descriptors with the observed activity. youtube.comnih.gov Such a model could then be used to predict the activity of new, untested alkenones, including 4-Hepten-3-one, 5-methyl-.

Illustrative Descriptors for a Hypothetical Alkenone QSAR Model

Descriptor TypeExample DescriptorPotential Significance
ConstitutionalMolecular WeightRelates to the overall size of the molecule.
TopologicalWiener IndexDescribes molecular branching.
GeometricalMolecular Surface AreaRelated to intermolecular interactions.
ElectronicDipole MomentInfluences polar interactions.

Role of 4 Hepten 3 One, 5 Methyl As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 4-Hepten-3-one, 5-methyl- makes it an ideal starting point for the synthesis of more intricate molecular architectures. A notable example is its use as a precursor for insect pheromones, which are complex, biologically active molecules used for species-specific pest management.

A key example is the synthesis of the four stereoisomers of 4-methylheptan-3-ol, an insect pheromone. The synthesis begins with 4-methylhept-4-en-3-one, an isomer of the title compound, which is readily prepared via an aldol (B89426) condensation between propanal and 3-pentanone. mdpi.com This unsaturated ketone then undergoes a sophisticated one-pot, two-step enzymatic reduction to generate the target pheromone. This process highlights the utility of the 4-hepten-3-one, 5-methyl- scaffold in constructing complex natural products. mdpi.com

The conversion involves two main transformations on the starting ketone:

Reduction of the Carbon-Carbon Double Bond: An ene-reductase enzyme enantioselectively reduces the C=C double bond to create the first stereocenter at position 4.

Reduction of the Carbonyl Group: An alcohol dehydrogenase (ADH) enzyme then reduces the ketone's carbonyl group to a hydroxyl group, establishing the second stereocenter at position 3. mdpi.com

By selecting appropriate enzymes, chemists can control the stereochemical outcome of each reduction step, allowing for the synthesis of all four possible stereoisomers of the pheromone from a single unsaturated ketone precursor. mdpi.com This demonstrates the strategic value of 4-Hepten-3-one, 5-methyl- in providing efficient access to complex and stereochemically rich molecules.

Building Block for Pharmaceutical Compounds

While specific examples of marketed pharmaceuticals derived directly from 4-Hepten-3-one, 5-methyl- are not prominently detailed in publicly accessible literature, the compound and its isomers are recognized as valuable intermediates in the pharmaceutical industry. ontosight.ai Its structural motifs are relevant to the synthesis of bioactive molecules. Patents related to the synthesis of its isomer, 5-methylhept-2-en-4-one (filbertone), note that several applications in the pharmaceutical field have been published, indicating the potential of this class of compounds in medicinal chemistry. google.com

The versatility of α,β-unsaturated ketones allows them to participate in a variety of reactions, such as Michael additions and conjugate additions, which are fundamental bond-forming reactions in the synthesis of many pharmaceutical agents. The core structure can be modified to introduce different functional groups, leading to the generation of diverse molecular libraries for drug discovery and development.

Intermediate in the Preparation of Other Specialty Chemicals

4-Hepten-3-one, 5-methyl- and its isomers are significant intermediates in the production of high-value specialty chemicals, particularly for the flavor and fragrance industry. The distinct aromas of these compounds make them valuable targets.

Furthermore, the core structure of these heptenones is used as a template to create novel aroma compounds. By making relatively minor structural modifications to the filbertone (B1242023) molecule, such as simple polymethylation, scientists have prepared a set of new achiral analogues. Sensory analysis of these analogues revealed that small changes significantly alter the olfactory properties, shifting the original hazelnut aroma to scents described as eucalyptus, menthol, camphor, and sweet. researchgate.net

Another example involves the synthesis of 2-mercapto-5-methyl-4-heptanone, a novel compound with a fruity and nutty aroma, specifically with a notable hazelnut character. This specialty chemical is prepared from a precursor that is derived from the saturated ketone backbone of 5-methylheptan-3-one, which can be obtained by the reduction of 4-Hepten-3-one, 5-methyl-. google.com This demonstrates how the initial intermediate is transformed into other derivatives with desirable properties for use in foodstuffs, chewing gum, and fragrance formulations. google.com

Stereocontrolled Synthesis of Bioactive Analogues

The presence of a prochiral center and a reactive double bond makes 4-Hepten-3-one, 5-methyl- an excellent substrate for stereocontrolled synthesis, enabling the creation of specific stereoisomers of bioactive molecules. As previously discussed in the context of complex molecule synthesis (Section 6.1), the preparation of the insect pheromone 4-methylheptan-3-ol serves as a prime example of this application. mdpi.com

The research demonstrates a highly effective enzymatic approach for the synthesis of all four stereoisomers of the pheromone starting from 4-methylhept-4-en-3-one. mdpi.com The process is conducted in a one-pot reaction vessel, which improves efficiency and reduces waste.

The key to the stereocontrol lies in the sequential use of two different classes of enzymes:

Ene-reductases (ERs): Enzymes like OYE2.6 and OYE1-W116V are used to reduce the carbon-carbon double bond, with different enzymes producing either the (R)- or (S)-configuration at the C4 position.

Alcohol Dehydrogenases (ADHs): Following the first reduction, ADHs such as ADH440 or ADH270 are used to reduce the ketone, creating the hydroxyl group with either an (R)- or (S)-configuration at the C3 position. mdpi.com

By carefully selecting the pair of enzymes, researchers can synthesize each of the four stereoisomers—(3S,4R), (3R,4R), (3S,4S), and (3R,4S)—with excellent stereoselectivity (up to 99% enantiomeric and diastereomeric excess). mdpi.com This powerful biocatalytic strategy showcases how a simple intermediate like 4-Hepten-3-one, 5-methyl- can be converted into a range of complex, stereochemically defined bioactive analogues.

Environmental Chemistry and Degradation Pathways of 4 Hepten 3 One, 5 Methyl

Atmospheric Chemistry and Formation of Secondary Organic Aerosols (SOAs)

Once released into the atmosphere, 4-Hepten-3-one, 5-methyl- is expected to undergo oxidation, primarily initiated by hydroxyl (OH) radicals during the daytime. copernicus.org This reaction is a key process that influences the formation of ground-level ozone and secondary organic aerosols (SOAs). copernicus.org SOAs are a significant component of atmospheric particulate matter, affecting climate, air quality, and human health. energy.gov

The atmospheric degradation of α,β-unsaturated ketones like 4-Hepten-3-one, 5-methyl- can proceed through various pathways, including the addition of OH radicals to the carbon-carbon double bond or hydrogen abstraction from the alkyl groups. The specific reaction pathways and the resulting products will determine the potential for SOA formation. The formation of low-volatility products is a prerequisite for their partitioning into the aerosol phase.

Potential Atmospheric Reaction Initiating Radical Expected Outcome
Addition to C=C bondOHFormation of functionalized products (e.g., hydroxy ketones, dicarbonyls)
H-abstraction from alkyl chainOHFormation of alkyl radicals leading to further oxidation

This table is illustrative and based on general atmospheric chemistry principles for unsaturated ketones.

Aquatic and Terrestrial Environmental Fate and Transport

The fate and transport of 4-Hepten-3-one, 5-methyl- in aquatic and terrestrial environments are governed by several factors, including its water solubility, vapor pressure, and potential for sorption to soil and sediment. As a volatile organic compound, it is likely to partition between the atmosphere, water, and soil compartments. nih.gov Its transport over long distances in the atmosphere is possible. nih.gov

In aquatic systems, volatilization to the atmosphere is expected to be a significant removal process. Sorption to suspended solids and sediments may also occur, reducing its bioavailability for degradation. In terrestrial environments, its mobility in soil will depend on its interaction with soil organic matter and water content.

Biodegradation Mechanisms and Microbial Transformations

The biodegradation of 4-Hepten-3-one, 5-methyl- by microorganisms is a plausible degradation pathway in soil and water. While specific studies on this compound are lacking, research on the biodegradation of other aliphatic ketones and hydrocarbons provides insights into potential mechanisms.

Microorganisms can utilize ketones as a carbon and energy source through various enzymatic pathways. One common mechanism involves the oxidation of the ketone to an ester, which is then hydrolyzed to an alcohol and a carboxylic acid. These products can then enter central metabolic pathways. nih.gov Another potential pathway is the reduction of the carbon-carbon double bond, a process observed in the metabolism of other α,β-unsaturated carbonyl compounds. nih.gov

Potential Biodegradation Step Enzyme Class (Example) Resulting Product Type
Baeyer-Villiger oxidationMonooxygenaseEster
Reduction of C=C bondReductaseSaturated ketone
Hydrolysis of ester intermediateEsteraseAlcohol and Carboxylic Acid

This table outlines potential biodegradation steps based on known microbial metabolism of ketones and unsaturated compounds.

Photochemical and Chemical Degradation in Environmental Matrices

In addition to atmospheric photochemistry, 4-Hepten-3-one, 5-methyl- may undergo photochemical degradation in aquatic environments. Enones are known to be photochemically active, and upon absorption of UV radiation, they can undergo various reactions, including isomerization, cycloaddition, and rearrangement. scripps.edumagadhmahilacollege.org

The presence of photosensitizers in natural waters, such as dissolved organic matter, could also influence the rate and pathway of photochemical degradation. Chemical degradation through hydrolysis is generally not considered a significant pathway for ketones unless catalyzed by strong acids or bases, which are not typical in most environmental conditions.

Environmental Modeling and Prediction of Persistence

Environmental models are used to predict the persistence and long-range transport of chemicals in the environment. nih.gov These models integrate a compound's physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) with environmental parameters to estimate its distribution and lifetime in different environmental compartments.

Q & A

Basic Research Questions

Q. How can researchers differentiate between the (Z)- and (E)-isomers of 4-Hepten-3-one, 5-methyl-?

  • Methodological Answer : Isomeric differentiation requires spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish stereoisomers based on coupling constants and chemical shifts of vinyl protons. Infrared (IR) spectroscopy may also identify characteristic carbonyl (C=O) and alkene (C=C) stretching frequencies. Gas chromatography (GC) coupled with mass spectrometry (MS) can separate isomers chromatographically if retention times differ . For rigorous confirmation, single-crystal X-ray diffraction is recommended but requires pure samples.

Q. What are the key steps for synthesizing 4-Hepten-3-one, 5-methyl- with high purity?

  • Methodological Answer : Synthesis typically involves aldol condensation or ketone alkylation. For reproducibility, document reaction conditions (e.g., temperature, catalyst, solvent) meticulously. Purification via fractional distillation or column chromatography is critical. Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. For new syntheses, provide full characterization data (NMR, IR, MS) as per guidelines for novel compounds .

Q. How should researchers handle contradictions in spectroscopic data during characterization?

  • Methodological Answer : Cross-validate using multiple techniques. For example, if NMR and IR data conflict, re-examine sample preparation (e.g., solvent interference) or employ alternative methods like Raman spectroscopy. Compare results with literature spectra for known isomers or analogs . If inconsistencies persist, computational modeling (e.g., DFT for predicted spectra) can resolve ambiguities. Document all discrepancies in supplementary materials for transparency .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms involving 4-Hepten-3-one, 5-methyl- in catalytic processes?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated reagents) to track proton transfer pathways. Kinetic studies (e.g., variable-temperature NMR) can identify rate-determining steps. For catalytic systems, in-situ spectroscopy (e.g., FTIR or UV-Vis) monitors intermediate formation. Computational studies (DFT or MD simulations) complement experimental data by modeling transition states and energy profiles .

Q. How can the environmental persistence of 4-Hepten-3-one, 5-methyl- be assessed in aqueous systems?

  • Methodological Answer : Conduct biodegradability assays (e.g., OECD 301F) under controlled aerobic/anaerobic conditions. Quantify degradation products via LC-MS or GC-MS. For photolysis studies, simulate sunlight exposure using UV lamps and analyze reaction pathways. Adsorption behavior on environmental surfaces (e.g., soil or sediment) can be modeled using batch experiments with subsequent HPLC quantification .

Q. What advanced techniques are suitable for studying the compound’s adsorption on indoor surfaces, as relevant to air quality research?

  • Methodological Answer : Utilize microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to map adsorption sites at nanoscale resolution. Surface reactivity can be probed via ozone or hydroxyl radical exposure in environmental chambers. Combine with computational models (e.g., molecular dynamics) to predict partitioning coefficients and interfacial interactions .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials for studies involving 4-Hepten-3-one, 5-methyl-?

  • Methodological Answer : Supplementary files must include raw spectral data (NMR, IR, MS), detailed synthetic procedures, and computational input/output files. For isomer studies, provide chromatograms and crystallographic data (CIF files). Label files with Arabic numerals (e.g., SI-1_NMR.pdf) and reference them in the main text. Adhere to journal guidelines for file formats and metadata .

Safety and Compliance

Q. What safety protocols are critical when handling 4-Hepten-3-one, 5-methyl- in laboratory settings?

  • Methodological Answer : Use fume hoods for volatile handling. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Store under inert atmosphere if the compound is oxygen-sensitive. Dispose of waste via certified hazardous waste programs. Document all safety measures in institutional review protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.